molecular formula C20H22Cl2N2O3 B5266575 3-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5266575
M. Wt: 409.3 g/mol
InChI Key: KZRCQJRZZOWBOO-UHFFFAOYSA-N
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Description

3-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine moiety

Preparation Methods

The synthesis of 3-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 3,4-dichlorobenzyl chloride with piperazine under basic conditions to form 4-(3,4-dichlorobenzyl)piperazine.

    Cyclization: The piperazine derivative is then reacted with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to enhance binding affinity to certain biological targets, which can modulate various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-[(3,4-dichlorophenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3/c21-15-4-1-12(9-16(15)22)11-23-5-7-24(8-6-23)19(25)17-13-2-3-14(10-13)18(17)20(26)27/h1-4,9,13-14,17-18H,5-8,10-11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRCQJRZZOWBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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